molecular formula C9H11BrN2O2 B13106282 Methyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Methyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B13106282
M. Wt: 259.10 g/mol
InChI Key: VLXFYIFDQMWSKU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acids. It features a bromopyridine moiety attached to the amino acid backbone, making it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate amino acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of a bromopyridine moiety with an amino acid structure. This allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1

InChI Key

VLXFYIFDQMWSKU-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=C(C=C1)Br)N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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